![molecular formula C9H15NOS B2885609 2-Cyclopropyl-1-thiomorpholinoethanone CAS No. 1870559-92-4](/img/structure/B2885609.png)
2-Cyclopropyl-1-thiomorpholinoethanone
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Overview
Description
2-Cyclopropyl-1-thiomorpholinoethanone is a chemical compound with the molecular formula C9H15NOS. The cyclopropyl group is a chemical structure derived from cyclopropane . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-1-thiomorpholinoethanone is based on its molecular formula C9H15NOS. The cyclopropyl group is a chemical structure derived from cyclopropane, which has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Scientific Research Applications
Cyclopropane Effects on Molecular Behavior
Cyclopropane rings influence the thermotropic behavior and molecular properties of compounds. For instance, studies on phosphatidylethanolamines (PEs) with cyclopropane-containing acyl chains have shown modifications in phase transitions and molecular organization. The introduction of a cyclopropane ring decreases the temperature of the gel to liquid-crystal phase transition, indicating a change in the lipid bilayer's dynamics due to the ring's steric effects. This modification suggests potential applications in designing lipid-based drug delivery systems with controlled release properties (Perly, Smith, & Jarrell, 1985).
Applications in Medicinal Chemistry
In medicinal chemistry, thiomorpholine derivatives, including those with additional cyclopropyl groups, have been explored for their biological activity. Novel synthetic routes have led to bridged bicyclic thiomorpholines as potential building blocks, demonstrating the versatility of these compounds in drug development. These building blocks have shown interesting biological profiles, suggesting their utility in designing new therapeutics (Walker & Rogier, 2013).
Biocatalytic Applications
Biocatalysis offers a green chemistry approach to synthesizing chiral compounds, including those with cyclopropane and thiomorpholine moieties. Research has expanded the biocatalytic repertoire of enzymes to access key enantiomers of 2-substituted-1,2,3,4-tetrahydroquinolines, with applications ranging from pharmaceutical synthesis to material science. This work highlights the potential of engineered enzymes in producing chiral compounds with high stereoselectivity, offering a sustainable alternative to traditional chemical synthesis (Yao et al., 2018).
Mechanism of Action
Target of Action
Cyclopropane-containing compounds have been shown to interact with various enzymes and proteins, potentially forming a covalent bond with a target enzyme through an enzymatic cyclopropane ring opening reaction .
Mode of Action
It is proposed that these compounds undergo an enzymatic cyclopropane ring opening reaction, which results in the formation of a covalent bond with a target enzyme . This interaction could lead to the inhibition of the target enzyme, thereby affecting the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
Cyclopropane-containing compounds have been associated with various biochemical pathways, including those involving cyclopropane fatty acids . The inhibition of enzymes within these pathways could lead to downstream effects, altering the normal functioning of these pathways .
Pharmacokinetics
The cyclopropane fragment in similar compounds has been noted to increase the metabolic stability of the target structures, potentially enhancing the bioavailability of the compound .
Result of Action
The inhibition of target enzymes through the formation of a covalent bond could potentially disrupt normal cellular processes, leading to various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the compound’s action .
properties
IUPAC Name |
2-cyclopropyl-1-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c11-9(7-8-1-2-8)10-3-5-12-6-4-10/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYIXKGSFZKDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-thiomorpholinoethanone |
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